molecular formula C13H19ClN4O B6447790 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine CAS No. 2548981-79-7

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

Cat. No.: B6447790
CAS No.: 2548981-79-7
M. Wt: 282.77 g/mol
InChI Key: JQTPQIQTRNJBLW-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine is a pyrimidine derivative featuring a chlorine atom at the 5-position and a secondary amine at the 2-position of the pyrimidine ring. The amine is substituted with a bicyclic moiety comprising a pyrrolidine (5-membered nitrogen-containing ring) linked to an oxane (tetrahydropyran, 6-membered oxygen-containing ring) at the 4-position.

Properties

IUPAC Name

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c14-10-7-15-13(16-8-10)17-11-1-4-18(9-11)12-2-5-19-6-3-12/h7-8,11-12H,1-6,9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTPQIQTRNJBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC2=NC=C(C=N2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine typically involves multi-step organic synthesis One common method involves the reaction of a pyrimidine derivative with a chlorinating agent to introduce the chlorine atom at the 5-positionThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related pyrimidine derivatives, focusing on substituent variations, molecular features, and inferred physicochemical or biological implications.

Table 1: Structural and Functional Comparison of Analogous Pyrimidine Derivatives

Compound Name Substituent Features Molecular Formula (MW) Key Differences Potential Implications
5-fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine Fluorine at pyrimidine 5-position; identical bicyclic substituent Not specified Cl → F substitution Increased electronegativity; reduced atomic radius may alter binding affinity or metabolic stability
5-chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8) Cyclopentyl group at 2-amine C₉H₁₂ClN₃ (209.67 g/mol) Cyclopentyl vs. pyrrolidine-oxane substituent Higher lipophilicity; reduced steric hindrance may enhance membrane permeability
5-chloro-N-methyl-N-{[(3R)-oxolan-3-yl]methyl}pyrimidin-4-amine Chlorine at 5-position; methyl and (R)-oxolane substituents at 4-amine C₁₀H₁₄ClN₃O (243.69 g/mol) Amine at pyrimidine 4-position; stereospecific oxolane Altered hydrogen-bonding potential; chiral center may influence target selectivity
4-Chloro-N-(piperidin-3-yl)pyrimidin-2-amine (CAS 939986-00-2) Piperidine at 2-amine; chlorine at 4-position Not specified Chlorine at pyrimidine 4-position; piperidine vs. pyrrolidine Larger ring size (6-membered piperidine) may affect conformational flexibility
6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1311314-57-4) Chlorine at 6-position; isopropyl-oxane substituent at 4-amine Not specified Chlorine at pyrimidine 6-position; branched substituent Steric bulk may hinder binding to flat enzymatic pockets

Key Insights from Structural Comparisons

Halogen Substitution: Fluorine () introduces stronger electronegativity but weaker van der Waals interactions compared to chlorine. This may reduce off-target interactions but could lower binding affinity in halogen-bonding contexts.

Substituent Rigidity and Size :

  • The pyrrolidine-oxane bicyclic group in the target compound offers conformational rigidity, which may improve selectivity but reduce solubility compared to smaller substituents like cyclopentyl ().
  • Piperidine () and isopropyl-oxane () substituents introduce distinct steric profiles, impacting interactions with deep or shallow binding pockets .

Positional Isomerism :

  • Amine placement at pyrimidine 2- vs. 4-position () alters hydrogen-bonding networks. For example, 2-amine derivatives may better mimic adenine in kinase inhibitors, while 4-amine analogs could disrupt π-stacking .

Chirality :

  • The (R)-oxolane configuration in highlights the role of stereochemistry in modulating target specificity and metabolic pathways, a factor absent in the achiral cyclopentyl analog .

Research Findings and Limitations

While the provided evidence lacks explicit biological data, structural comparisons suggest:

  • Lipophilicity Trends : Cyclopentyl and isopropyl substituents () likely increase logP values, favoring blood-brain barrier penetration but risking solubility issues.
  • Metabolic Stability : The oxane and pyrrolidine groups () may resist oxidative metabolism due to saturated rings, enhancing half-life .

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